Desacetyl Diltiazem-d3
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Overview
Description
Desacetyl Diltiazem-d3 is the labelled analogue of Desacetyl Diltiazem, which is a metabolite of Diltiazem . Diltiazem is a calcium channel blocker medication used to treat high blood pressure, angina, and certain heart arrhythmias .
Synthesis Analysis
This compound is available for purchase for pharmaceutical analytical testing . It is a metabolite of Diltiazem, which is metabolized into its major metabolites such as Desacetyl Diltiazem in plasma .Molecular Structure Analysis
The molecular formula of this compound is C20H21D3N2O3S . The average mass is 372.481 Da and the monoisotopic mass is 372.150757 Da .Chemical Reactions Analysis
The linearity was 0.15 to 40.69 ng/mL for desacetyl diltiazem in human plasma . The lower limit of quantification was 0.15 ng/mL for desacetyl diltiazem .Physical and Chemical Properties Analysis
The molecular formula of this compound is C20H21D3N2O3S . The average mass is 372.481 Da and the monoisotopic mass is 372.150757 Da .Scientific Research Applications
Metabolism and Bioconcentration in Aquatic Organisms
Desacetyl Diltiazem-d3, as a metabolite of Diltiazem, has been studied for its bioconcentration and metabolism in aquatic organisms. In rainbow trout, Diltiazem and its metabolites, including Desacetyl Diltiazem, undergo metabolism mainly through desmethylation and desacetylation, paralleling the metabolic pathways observed in mammals. This study highlighted the presence of these substances in non-target organisms within aquatic environments, hinting at the potential ecological implications and bioaccumulation risks (Steinbach et al., 2016).
Pharmacokinetic Studies
Extensive research has been conducted to understand the pharmacokinetics of this compound. Studies have delved into the pharmacokinetics of Diltiazem and its metabolites, highlighting how genetic polymorphism (such as CYP2D610 and CYP3A53) can affect the systemic exposure of Desacetyl Diltiazem. In particular, individuals with certain genetic profiles show a significant increase in the systemic exposure of this metabolite (Zheng et al., 2013).
Drug-Excipient Interaction Studies
The interaction of Diltiazem, and by extension its metabolites like this compound, with pharmaceutical excipients has been a subject of study. Research focusing on the excipient Gelucire 44/14 revealed its impact on the intestinal transport of Diltiazem, which is crucial for understanding the bioavailability and efficacy of the drug and its metabolites (ShravanKumar et al., 2015).
Metabolic Pathway Analysis
Understanding the degradation pathway of drugs like Diltiazem, and their metabolites such as this compound, is vital for developing stable pharmaceutical formulations. Research in this area has shed light on the major degradation impurities and how a proper understanding of these pathways can lead to improved shelf life and stability of the pharmaceutical products (Agrawal et al., 2022).
Mechanism of Action
Target of Action
Desacetyl Diltiazem-d3, a metabolite of Diltiazem , primarily targets the calcium channels in cardiac and vascular smooth muscle cells . It inhibits the influx of calcium ions during membrane depolarization . The compound also displays a higher affinity to CYP2D6 compared to CYP3A4 .
Mode of Action
This compound interacts with its targets by reducing the influx of calcium ions through the cell membrane, a process that typically occurs during cell depolarization . This interaction results in changes in the functionality of the heart and blood vessels .
Pharmacokinetics
This compound undergoes extensive metabolism, yielding Phase 2 metabolites . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of coronary vascular smooth muscle and dilation of both large and small coronary arteries . These effects result in increased coronary blood flow and decreased systemic blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . .
Safety and Hazards
Desacetyl Diltiazem-d3 is classified as a toxic solid, organic, n.o.s. (Desacetyl Diltiazem Hydrochloride) for shipping purposes .
Relevant Papers A liquid chromatography coupled with mass spectrometry (LCMS/MS) method for quantification of Diltiazem and its metabolites, N-desmethyl Diltiazem, desacetyl Diltiazem in human plasma was developed and validated . Another study found that 2% Diltiazem gel was effective in the treatment of anal fissures .
Biochemical Analysis
Biochemical Properties
Desacetyl Diltiazem-d3 interacts with various enzymes and proteins in the body. It is a product of the metabolism of Diltiazem, which is known to interact with carboxylic acids to form heterosynthons . The N, N - (dimethyl)ethylamine fragment of the Diltiazem molecule interacts with the carboxylic groups of the acids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This action influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has a higher affinity to CYP2D6 compared with CYP3A4, suggesting that its metabolism via CYP2D6 is the preferred pathway in vivo . This interaction with biomolecules leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A study found that plasma samples buffered with 1% of 0.1 M NaF solution were able to limit the degradation of Diltiazem to Desacetyl Diltiazem for longer storage periods at -70 °C .
Metabolic Pathways
This compound is involved in the metabolic pathways of Diltiazem. Diltiazem is metabolized by N-demethylation, O-demethylation, and deacetylation . This compound is a product of this deacetylation process .
Transport and Distribution
It is known that Diltiazem and its metabolites are rapidly desacetylated by the rat jejunum .
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHUXMZTSSZXSB-JYDNCUBTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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